molecular formula C15H13NO B057845 2-Acetylaminofluorene CAS No. 53-96-3

2-Acetylaminofluorene

Cat. No.: B057845
CAS No.: 53-96-3
M. Wt: 223.27 g/mol
InChI Key: CZIHNRWJTSTCEX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-Acetamidofluorene, also known as 2-Acetylaminofluorene, is a genotoxic carcinogen . It primarily targets DNA within cells . The compound forms covalent bonds with DNA, leading to mutations and potentially causing cancer .

Mode of Action

2-Acetamidofluorene interacts with its target, DNA, through a process known as N-hydroxylation . This process is facilitated by the enzyme cytochrome CYP1A2 present in the liver . The N-hydroxylation of 2-Acetamidofluorene results in the formation of adducts with DNA . These adducts can cause DNA damage, leading to mutations and carcinogenesis .

Biochemical Pathways

The biochemical pathway involved in the action of 2-Acetamidofluorene is the metabolic activation pathway of aromatic amine derivatives . This pathway involves the N-hydroxylation of the compound, which is a key step in the formation of DNA adducts .

Pharmacokinetics

It is known that the compound is metabolized in the liver, where it undergoes n-hydroxylation .

Result of Action

The primary result of 2-Acetamidofluorene’s action is the formation of DNA adducts, which can lead to DNA damage and mutations . This genotoxic effect can result in the development of various types of cancer, including liver and bladder cancer .

Action Environment

The action of 2-Acetamidofluorene can be influenced by various environmental factors. For instance, the presence and activity level of the enzyme cytochrome CYP1A2, which is involved in the N-hydroxylation of the compound, can affect the compound’s action . Additionally, the compound’s stability and efficacy can be influenced by factors such as pH and temperature .

Biochemical Analysis

Biochemical Properties

2-AAF is a substrate for the cytochrome P-450 (CYP) enzyme, which is a part of a superfamily found in almost all organisms . This interaction results in the formation of hydroxyacetylaminofluorene, a proximal carcinogen that is more potent than the parent molecule, 2-AAF . The N-hydroxy metabolite of 2-AAF undergoes several enzymatic and non-enzymatic rearrangements .

Cellular Effects

2-AAF induces tumors in a number of species in the liver, bladder, and kidney . It has been found to cause DNA damage by forming DNA adducts . The metabolism of 2-AAF in the body through biotransformation reactions is key to its carcinogenicity .

Molecular Mechanism

The N-hydroxy metabolite of 2-AAF can be O-acetylated by cytosolic N-acetyltransferase enzyme to yield N-acetyl-N-acetoxyaminofluorene . This intermediate can spontaneously rearrange to form the arylamidonium ion and a carbonium ion, which can interact directly with DNA to produce DNA adducts . In addition to esterification by acetylation, the N-hydroxy derivative can be O-sulfated by cytosolic sulfur transferase enzyme, giving rise to the N-acetyl-N-sulfoxy product .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-AAF have been observed to change over time. For instance, DNA adduct levels after 2-AAF treatment for 3 hours were minimal but increased significantly after multiple exposures over 48 hours . This suggests that enzymes that metabolize 2-AAF are induced in the skin models .

Dosage Effects in Animal Models

The effects of 2-AAF vary with different dosages in animal models . For instance, in a study where rats were administered an intraperitoneal injection of diethylnitrosamine (DEN) and an intragastric dose of 2-AAF for 18 weeks, significant increases in total cholesterol, HDL-C, AST, ALT, ALKP, and GGT levels were observed .

Metabolic Pathways

2-AAF is involved in several metabolic pathways. It is metabolized by the cytochrome P-450 enzyme, resulting in the formation of hydroxyacetylaminofluorene . This metabolite can then undergo several enzymatic and non-enzymatic rearrangements .

Subcellular Localization

The subcellular localization of 2-AAF and its metabolites is not explicitly stated in the literature. Given that 2-AAF is metabolized by the cytochrome P-450 enzyme, it is likely that it localizes to the endoplasmic reticulum, where this enzyme is typically found .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Acetamidofluorene can be synthesized through the acetylation of 2-aminofluorene. The reaction typically involves the use of acetic anhydride or acetyl chloride in the presence of a base such as pyridine . The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods: While 2-acetamidofluorene is not produced in large commercial quantities due to its carcinogenic nature, it is synthesized in research laboratories for experimental purposes. The compound is often recrystallized from ethanol to achieve high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Acetamidofluorene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various nucleophiles can be employed for substitution reactions.

Major Products:

Comparison with Similar Compounds

2-Acetamidofluorene is similar to other aromatic amines such as:

    2-Aminofluorene: The parent compound from which 2-acetamidofluorene is derived.

    N-Hydroxy-2-acetamidofluorene: A key metabolite in the activation pathway of 2-acetamidofluorene.

    4-Aminobiphenyl: Another aromatic amine with carcinogenic properties.

Uniqueness: 2-Acetamidofluorene is unique due to its specific metabolic activation pathway and the formation of distinct DNA adducts . Its use as a model compound in carcinogenesis research highlights its importance in understanding the molecular mechanisms of cancer development.

Properties

IUPAC Name

N-(9H-fluoren-2-yl)acetamide
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InChI

InChI=1S/C15H13NO/c1-10(17)16-13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15/h2-7,9H,8H2,1H3,(H,16,17)
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InChI Key

CZIHNRWJTSTCEX-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2
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Molecular Formula

C15H13NO
Record name 2-ACETYLAMINOFLUORENE
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DSSTOX Substance ID

DTXSID0039227
Record name 2-Acetylaminofluorene
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Molecular Weight

223.27 g/mol
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Physical Description

2-acetylaminofluorene appears as white powder or light beige solid. (NTP, 1992), Tan, crystalline powder; [NIOSH], Tan, crystalline powder.
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Solubility

less than 1 mg/mL at 68.9 °F (NTP, 1992), Soluble in glycols, fat solvents, Soluble in ether, acetic acid, Insoluble
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Vapor Pressure

0.00023 mmHg at 212 °F (NTP, 1992), 0.00023 mmHg
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Mechanism of Action

... METABOLIC ACTIVATION OF 2-ACETYLAMINOFLUORENE TO MUTAGENIC & COVALENTLY PROTEIN-BOUND INTERMEDIATES ... /HAVE BEEN STUDIED/ USING HUMAN-LIVER SUB-CELLULAR COMPONENTS. ... IN VITRO MUTAGENICITY OF ... INDIVIDUAL SAMPLES CORRESPONDED WITH THOSE OF 2-AMINOFLUORENE & SO DID THE DEGREE OF N-HYDROXYLATION. N-OH-AAF WAS METABOLIZED INTO MUTAGENS BY HUMAN-LIVER MICROSOMAL & CYTOSOL FRACTIONS, PRESUMABLY BY WAY OF DEACETYLATION., ... METABOLISM OF 2-ACETYLAMINOFLUORENE & ACTIVATION TO COVALENTLY BOUND & MUTAGENIC INTERMEDIATES ... /HAS BEEN STUDIED IN/ RAT-HEPATOCYTE SUSPENSIONS: THE CELL SYSTEM PREDICTABLY AFFORDED OXIDIZED, DEACETYLATED, & CONJUGATED METABOLITES. PRETREATMENT OF ANIMALS WITH BETA-NAPHTHOFLAVONE INCR THE PHENOLIC, CONJUGATED & COVALENTLY BOUND PROTEIN PRODUCTS. SIMILARLY, ADDN OF 4-NITROPHENOL ... INCR CONCN OF FREE PHENOLS & DECR CONJUGATION; AT SAME TIME, RATES OF COVALENT PROTEIN BINDING WERE DIMINISHED. FORMATION OF ALICYCLIC HYDROXYLATED 9-HYDROXY-2-AAF WAS DEMONSTRATED, & THIS PATHWAY WAS NEITHER INDUCED BY PRIOR BETA-NAPHTHOFLAVONE TREATMENT NOR ARRESTED BY THAT WITH 4-NITROPHENOL. THE CELL SYSTEM GENERATED MUTAGENS FROM 2-ACETYLAMINOFLUORENE & 2-AMINOFLUORENE. ADDN OF MICROSOMES INCR MUTAGENICITY OF 2-AAF, PRESUMABLY THROUGH DEACETYLATION OF N-HYDROXY-ACETYLAMINOFLUORENE TO N-HYDROXY-2-AMINOFLUORENE, BUT NOT OF 2-AMINOFLUORENE., DETAILED BIOCHEMICAL INVESTIGATION IMPLIES THAT 1ST STEP IN MUTAGENIC ACTIVATION OF N-HYDROXY-2-ACETYLAMINOFLUORENE BY ISOLATED MOUSE & RAT LIVER-CELL NUCLEI &/OR CYTOSOL FROM RAT-LIVER HOMOGENATES CONSISTS OF DEACETYLATION BROUGHT ABOUT ... BY MEMBRANE-BOUND AMIDASE OR BY CYTOSOL N,O-ACETYLTRANSFERASE. ACTIVATION OF 2-ACETYLAMINOFLUORENE TO N-HYDROXY-2-AMINOFLUORENE ... BY GUINEA-PIG LIVER (S-9) MIX AFFORDED 2-AMINOFLUORENE (AF) AS WELL AS N-OH-AAF /N-HYDROXY-2-ACETYLAMINOFLUORENE/. MUTAGENICITIES OF AF & N-OH-AAF WERE INHIBITED BY ANTISERA AGAINST NADPH-CYTOCHROME C REDUCTASE & BY PARAOXON. WHILE MUTAGENIC ACTIVITY OF 2-AAF TO N-HYDROXY-2-AMINOFLUORENE CAN BE PRODUCED BY N-HYDROXYLATION OF 2-AMINOFLUORENE OR DEACETYLATION OF N-HYDROXY-2-ACETYLAMINOFLUORENE, THE DATA SUGGESTED THAT DEACETYLATION OF 2-ACETYLAMINOFLUORENE (TO 2-AMINOFLUORENE), FOLLOWED BY N-HYDROXYLATION TO PRODUCE N-HYDROXY-2-AMINOFLUORENE, WAS MAIN PATHWAY FOR MUTAGENIC ACTIVATION OF 2-ACETYLAMINOFLUORENE BY GUINEA-PIG LIVER (S-9) MIX., ... /IT HAS BEEN/ SHOWN THAT ACTIVATION OF 2-ACETYLAMINOFLUORENE TO A MUTAGEN IN VITRO BY MOUSE-LIVER FRACTIONS IS ASSOC WITH GENETIC DIFFERENCES IN THE POLYCYCLIC HYDROCARBON INDUCTIBILITY OF ARYL HYDROCARBON HYDROXYLASE ACTIVITY. ... /IT HAS BEEN SUGGESTED/ THAT THE RATE LIMITING STEP OF 2-ACETYLAMINOFLUORENE MUTAGENESIS IS THE N-HYDROXYLATION BY CYTOCHROME P448. ... EFFECTS OF DETERGENTS UPON RING & N-OXIDATION OF 2-ACETYLAMINOFLUORENE SUGGEST THAT THE TWO REACTIONS ARE CATALYZED BY DIFFERENT ENZYMES., The tumor promoting properties of carcinogenic 2-acetylaminofluorene in rat liver are essentially unknown. We proposed that mitochondria are a target for the cytotoxic effects of 2-nitrosofluorene (NOF), a metabolite of 2-acetylaminofluorene, since NOF induces a redox-cycle at complex I and complex III of the respiratory chain, and impairs respiration and oxidative phosphorylation. /It was/ demonstrated that NOF is a potent inducer of the mitochondrial permeability transition pore (PTP) in isolated mitochondria. In the presence of Ca2+, NOF induced rapid swelling of mitochondria in a dose-dependent manner and depolarized the mitochondrial membrane. Permeability transition as well as depolarization were abolished completely by pre-incubation with the PTP inhibitor cyclosporin A. To study whether the PTP is involved in in vivo toxicity, rats were fed a diet containing 2-acetylaminofluorene (0.04%) for 2 weeks. After isolation of mitochondria, permeability transition was induced by high Ca2+ concentrations (150-400 uM) or phosphate plus Ca2+. Swelling was determined as maximal rate of absorption decrease at 540 nm (delta A/delta t). Surprisingly, delta A/delta t-values of mitochondria from 2-acetylaminofluorene-fed rats were significantly lower (16.3 +/- 4.8 x 10(3)/min) than of mitochondria from control animals (32.7 +/- 4.1 x 10(3)/min; P < 0.02). In the presence of phosphate (15 mM), delta A/delta t-values of mitochondria from 2-acetylaminofluorene-fed rats were even lower (10% of control). Moreover, the membrane potential which was dissipated rapidly by the PTP-inducer NOF (30 uM) at a Ca2+ concentration of 80 uM in mitochondria from control animals, remained constant in mitochondria of 2-acetylaminofluorene-treated rats. ... The regulation of the PTP is altered on chronic 2-acetylaminofluorene-feeding. The increased resistance of mitochondria against permeability transition may alter the threshold for apoptosis and thus suppress apoptosis.
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Color/Form

Crystals from alcohol + water, Tan, crystalline powder

CAS No.

53-96-3
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Melting Point

381 °F (NTP, 1992), 194 °C, 381 °F
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2-acetylaminofluorene interact with DNA?

A1: this compound itself does not directly bind to DNA. It requires metabolic activation, primarily in the liver, to form reactive metabolites. The most significant of these is N-hydroxy-2-acetylaminofluorene, further converted into N-acetoxy-2-acetylaminofluorene. This highly reactive metabolite can then form covalent bonds with DNA, primarily at the C8 position of guanine bases. []

Q2: What are the consequences of this compound-DNA adduct formation?

A2: These adducts distort the DNA double helix, interfering with crucial processes like replication and transcription. [] This disruption can lead to mutations, potentially contributing to the development of cancer. []

Q3: Does this compound target other cellular components besides DNA?

A3: Yes, this compound metabolites can also bind to RNA and proteins. [] While the exact implications of these interactions are not fully understood, they likely contribute to the overall toxicity and carcinogenicity of this compound.

Q4: Are there differences in how this compound is metabolized and interacts with DNA in different species?

A4: Yes, species exhibit variations in their susceptibility to this compound-induced carcinogenesis. These differences often correlate with their ability to metabolize and detoxify the compound. For example, guinea pigs are relatively resistant to this compound-induced liver cancer, possibly due to their efficient conversion of N-hydroxy-2-acetylaminofluorene to less reactive C7-hydroxylated products. []

Q5: How does the presence of preneoplastic lesions, like hepatocyte nodules, influence the interaction of this compound with the liver?

A5: Hepatocyte nodules, often considered precancerous lesions, display altered metabolic profiles compared to surrounding liver tissue. They tend to have a lower uptake of this compound and exhibit decreased activity of cytochrome P450 enzymes involved in its activation. [, ]

Q6: Can the immune system recognize and respond to this compound exposure?

A6: Yes, studies show that repeated exposure to this compound can induce a humoral immune response, leading to the production of anti-2-acetylaminofluorene antibodies. [] These antibodies may play a role in modulating the carcinogenic effects of the compound.

Q7: How does the metabolism of this compound contribute to its carcinogenic potential?

A7: this compound undergoes a complex metabolic pathway, with both detoxification and activation routes. N-hydroxylation, a key activation step, generates N-hydroxy-2-acetylaminofluorene, which can be further metabolized to the highly reactive N-acetoxy-2-acetylaminofluorene, a major contributor to DNA damage and tumorigenesis. [, , ]

Q8: What is the role of sulfotransferases in the metabolism and toxicity of this compound?

A8: Sulfotransferases, specifically aryl sulfotransferase IV, can convert N-hydroxy-2-acetylaminofluorene to N-sulfoöxy-2-aminofluorene. This reactive metabolite is considered a major contributor to the carcinogenicity of this compound, particularly in infant male mice. []

Q9: How do substances like pentachlorophenol influence this compound-induced carcinogenicity?

A9: Pentachlorophenol acts as a sulfation inhibitor, reducing the formation of the reactive metabolite N-sulfoöxy-2-acetylaminofluorene. Studies show that pentachlorophenol pretreatment can decrease both DNA adduct formation and the incidence of hepatomas in mice treated with N-hydroxy-2-acetylaminofluorene. []

Q10: Does the induction of drug-metabolizing enzymes, such as cytochrome P450s, always lead to an increased risk of this compound-induced cancer?

A10: While some cytochrome P450 enzymes are involved in the activation of this compound, induction of specific isoforms can have complex and sometimes opposing effects. For instance, pretreatment with 3-methylcholanthrene, an inducer of certain P450s, actually inhibits the hepatocarcinogenicity of this compound in rats. This highlights the intricate interplay between different metabolic pathways in determining the overall carcinogenic outcome. []

Q11: How do cells respond to DNA damage caused by this compound?

A11: Cells activate DNA repair mechanisms to remove this compound-DNA adducts and restore the integrity of the genome. Excision repair is a prominent pathway, involving the removal of the damaged base and subsequent replacement with the correct nucleotide. []

Q12: Do all individuals possess the same capacity for repairing this compound-induced DNA damage?

A12: No, there is individual variability in DNA repair capacity, partly influenced by genetic factors. Individuals with xeroderma pigmentosum, a genetic disorder characterized by defects in DNA repair, are highly susceptible to ultraviolet radiation-induced skin cancers and exhibit reduced repair of this compound adducts, highlighting the importance of efficient DNA repair in preventing carcinogenesis. [, ]

Q13: Can cells become resistant to the toxic effects of this compound?

A13: Yes, repeated exposure to this compound can select for cells with increased resistance to its toxic and carcinogenic effects. This resistance can arise through various mechanisms, including enhanced detoxification pathways, reduced uptake of the carcinogen, and increased DNA repair capacity. [, ]

Q14: What are some common in vitro models used to study the effects of this compound?

A14: Several in vitro models are employed, each offering unique advantages:

  • Bacterial mutagenicity assays (e.g., Ames test): Assess the mutagenic potential of this compound and its metabolites. [, , ]
  • Cultured mammalian cells (e.g., fibroblasts, hepatocytes): Allow investigations into DNA adduct formation, DNA repair, cytotoxicity, and cellular transformation. [, , ]
  • Tissue explants (e.g., bladder): Maintain some tissue architecture, permitting studies on organ-specific metabolism and responses. []

Q15: What are the advantages of using isolated rat hepatocytes to study this compound metabolism?

A15: Isolated hepatocytes provide a controlled system to study the metabolic pathways of this compound in liver cells, the primary site of its activation. This model enables researchers to manipulate the cellular environment and investigate the influence of enzyme inducers, inhibitors, and other xenobiotics on the metabolic fate of this compound. []

Q16: How is this compound and its metabolites usually measured in biological samples?

A16: Various analytical techniques are employed:

  • High-performance liquid chromatography (HPLC): Separates and quantifies this compound and its metabolites in complex mixtures. [, , ]
  • Radiolabeling (e.g., with 3H or 14C): Allows for sensitive detection and tracking of the compound and its metabolites in cells and tissues. [, , , , ]
  • Immunoassays (e.g., ELISA): Detect specific DNA adducts, providing insights into the extent of DNA damage. []

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.